PDE|A autophagic degrader 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

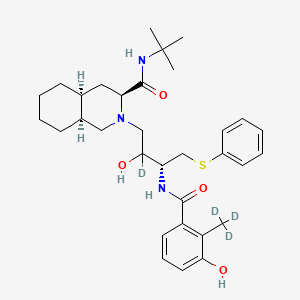

PDE|A autophagic degrader 1, also known as compound 12c, is a potent autophagic degrader specifically targeting the phosphodiesterase delta protein. This compound reduces the phosphodiesterase delta protein level through lysosome-mediated autophagy without affecting the phosphodiesterase delta messenger ribonucleic acid expression. It has shown significant efficacy in inhibiting the growth of KRAS mutant pancreatic cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PDE|A autophagic degrader 1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures .

Análisis De Reacciones Químicas

Types of Reactions

PDE|A autophagic degrader 1 primarily undergoes lysosome-mediated autophagy. This process involves the degradation of the phosphodiesterase delta protein through the autophagy-lysosome pathway .

Common Reagents and Conditions

The degradation process does not require external reagents as it is mediated by the cellular autophagy machinery. the initial synthesis of the compound involves various organic reagents and catalysts .

Major Products Formed

The major product formed from the degradation of the phosphodiesterase delta protein is its breakdown into smaller peptides and amino acids, which are then recycled by the cell .

Aplicaciones Científicas De Investigación

PDE|A autophagic degrader 1 has several scientific research applications:

Chemistry: Used as a tool compound to study autophagy and protein degradation mechanisms.

Biology: Helps in understanding the role of phosphodiesterase delta in cellular processes and its degradation.

Industry: Could be used in the development of new autophagic degraders and related therapeutic compounds.

Mecanismo De Acción

PDE|A autophagic degrader 1 exerts its effects by binding to the phosphodiesterase delta protein and facilitating its degradation through the lysosome-mediated autophagy pathway. This process involves the sequestration of the target protein into autophagosomes, which then fuse with lysosomes where the protein is degraded .

Comparación Con Compuestos Similares

Similar Compounds

PROTACs (Proteolysis-Targeting Chimeras): These compounds also induce protein degradation but primarily through the ubiquitin-proteasome system.

AUTACs (Autophagy-Tethering Compounds): Similar to PDE|A autophagic degrader 1, these compounds induce degradation through the autophagy pathway.

Uniqueness

This compound is unique in its specific targeting of the phosphodiesterase delta protein and its ability to induce degradation through lysosome-mediated autophagy without affecting messenger ribonucleic acid expression. This specificity and mechanism of action make it a valuable tool in both research and potential therapeutic applications .

Propiedades

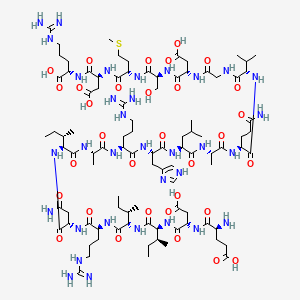

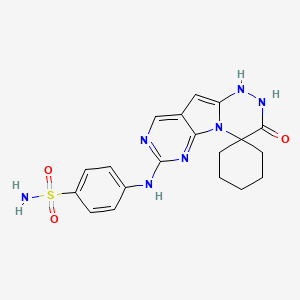

Fórmula molecular |

C41H42Br2IN7O5 |

|---|---|

Peso molecular |

999.5 g/mol |

Nombre IUPAC |

N-[6-[[2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetyl]amino]hexyl]-4-[3,4-dimethyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]butanamide |

InChI |

InChI=1S/C41H42Br2IN7O5/c1-24-10-13-29(14-11-24)51-26(3)37-25(2)48-50(41(55)38(37)49-51)18-8-9-35(52)45-16-6-4-5-7-17-46-36(53)23-56-39-32(42)20-27(21-33(39)43)19-31-30-22-28(44)12-15-34(30)47-40(31)54/h10-15,19-22H,4-9,16-18,23H2,1-3H3,(H,45,52)(H,46,53)(H,47,54)/b31-19- |

Clave InChI |

BYPQUTISFKWFMK-DXJNIWACSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCCCCCCNC(=O)COC4=C(C=C(C=C4Br)/C=C\5/C6=C(C=CC(=C6)I)NC5=O)Br)C)C |

SMILES canónico |

CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCCCCCCNC(=O)COC4=C(C=C(C=C4Br)C=C5C6=C(C=CC(=C6)I)NC5=O)Br)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)

![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)

![(3S,4S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B12375465.png)

![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)

![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)

![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)